molecular formula C20H25ClN4O B4949474 1-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-3-phenylurea

1-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-3-phenylurea

Cat. No.: B4949474
M. Wt: 372.9 g/mol
InChI Key: SLXKEMYWRHLUOC-UHFFFAOYSA-N
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Description

1-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-3-phenylurea is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group, a piperazine ring, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-3-phenylurea typically involves the reaction of 4-(4-chlorophenyl)piperazine with a suitable propylating agent, followed by the introduction of a phenylurea group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-3-phenylurea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-3-phenylurea involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. This can lead to changes in mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: A related compound used as an antidepressant.

    Nefazodone: Another antidepressant with a similar structure.

    Buspirone: An anxiolytic agent with a piperazine moiety.

Uniqueness

1-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-3-phenylurea is unique due to its specific combination of structural features, which may confer distinct pharmacological properties

Properties

IUPAC Name

1-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O/c21-17-7-9-19(10-8-17)25-15-13-24(14-16-25)12-4-11-22-20(26)23-18-5-2-1-3-6-18/h1-3,5-10H,4,11-16H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXKEMYWRHLUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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